Lucidin

Catalog No.
S533740
CAS No.
478-08-0
M.F
C15H10O5
M. Wt
270.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lucidin

CAS Number

478-08-0

Product Name

Lucidin

IUPAC Name

1,3-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C15H10O5/c16-6-10-11(17)5-9-12(15(10)20)14(19)8-4-2-1-3-7(8)13(9)18/h1-5,16-17,20H,6H2

InChI Key

AMIDUPFSOUCLQB-UHFFFAOYSA-N

SMILES

O=C1C2=C(C=CC=C2)C(C3=CC(O)=C(CO)C(O)=C13)=O

Solubility

Soluble in DMSO

Synonyms

1,3-dihydroxy-2-hydroxymethyl-9,10-anthraquinone, lucidin

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)CO)O

Description

The exact mass of the compound Lucidin is 270.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30546. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. It belongs to the ontological category of dihydroxyanthraquinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Biomedical Dermatology

Application in Anti-Liver Fibrosis

Application in Cancer Research

Application in Genotoxicity Research

Lucidin is a naturally occurring anthraquinone compound found primarily in plants of the Rubiaceae family, particularly in Dyer's madder (Rubia tinctorum). It has garnered attention due to its vibrant red dye properties and its potential biological activities. The chemical structure of lucidin is characterized by a fused ring system, which contributes to its color and reactivity. Its molecular formula is C₁₄H₈O₅, and it has been studied for various applications, including dyeing textiles and potential medicinal uses.

Lucidin's primary mechanism of action of interest lies in its mutagenic properties. Studies have shown that lucidin can directly interact with DNA, forming stable adducts that alter the DNA sequence []. This alteration can lead to mutations during cell division, potentially contributing to carcinogenesis [].

The exact mechanism of how lucidin interacts with DNA is still under investigation. However, some theories suggest that the planar structure and the presence of hydroxyl groups on the molecule allow it to intercalate between DNA bases, disrupting the normal pairing and leading to mutations [].

Lucidin has been shown to be mutagenic in various in vitro tests using bacteria and mammalian cells []. Due to this mutagenic potential, it is likely to be carcinogenic, although in vivo studies are needed to confirm this.

  • Degradation: Lucidin can degrade under acidic conditions, leading to the formation of xanthopurpurin through a retro-aldol mechanism. This degradation is particularly relevant in the context of textile dyeing, where acidic extraction processes may alter the dye's stability and properties .
  • Adduct Formation: Lucidin reacts with nucleic acids, forming adducts with DNA bases. These reactions occur under physiological conditions and can lead to genotoxic effects, contributing to its mutagenic properties .
  • Carbocation Formation: In specific chemical environments, lucidin can form a carbocation that interacts with various substrates, potentially mimicking sulfate conjugation reactions .

Lucidin exhibits notable biological activities:

  • Mutagenicity: Research indicates that lucidin can induce DNA damage through the formation of adducts with nucleobases, which may lead to carcinogenesis .
  • Antimicrobial Properties: Some studies suggest that lucidin possesses antimicrobial activity, making it a candidate for further exploration in pharmacological applications.

Lucidin can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves extracting lucidin from Rubia tinctorum using solvents such as ethanol or methanol. The extraction process may require optimization to enhance yield and purity.
  • Chemical Synthesis: Laboratory synthesis of lucidin has been achieved through multi-step organic reactions involving anthraquinone derivatives. These synthetic routes often focus on modifying existing anthraquinone structures to produce lucidin analogues.

Lucidin has several applications across different fields:

  • Textile Dyeing: Its vibrant color makes lucidin a valuable natural dye for textiles, particularly in historical and traditional dyeing practices.
  • Pharmaceutical Research: Due to its biological activities, lucidin is being investigated for potential use in cancer research and as an antimicrobial agent.
  • Analytical Chemistry: Lucidin serves as a marker for identifying historical textiles dyed with Dyer's madder, aiding in conservation efforts.

Studies on lucidin have focused on its interactions with biological macromolecules:

  • DNA Interaction: Research has demonstrated that lucidin forms stable adducts with DNA bases, raising concerns about its mutagenic potential. These interactions are crucial for understanding the compound's safety profile and biological implications .
  • Protein Binding: Preliminary studies suggest that lucidin may also interact with proteins, although detailed mechanisms remain to be elucidated.

Several compounds share structural similarities with lucidin. Here is a comparison highlighting their uniqueness:

CompoundStructure TypeBiological ActivityUnique Feature
RubiadinAnthraquinoneMutagenicFound in the same plant species
AlizarinAnthraquinoneAntimicrobialWidely used as a textile dye
EmodinAnthraquinoneLaxative propertiesExhibits different pharmacological effects
1-HydroxyanthraquinoneAnthraquinoneAntioxidantLess toxic than lucidin

Lucidin stands out due to its potent mutagenic properties and specific interactions with nucleic acids, distinguishing it from other anthraquinones that may have different biological profiles or applications.

Lucidin forms specific deoxyribonucleic acid adducts through covalent binding to nucleotide bases, representing a critical mechanism of genotoxicity. The compound predominantly forms two types of adducts: lucidin-N²-2'-deoxyguanosine (Luc-N²-dG) and lucidin-N⁶-2'-deoxyadenosine (Luc-N⁶-dA) [1] [2] [3]. These adducts have been definitively identified and quantified using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) techniques [1] [3].

Quantitative analysis of lucidin-specific deoxyribonucleic acid adducts in rat tissues revealed dose-dependent formation patterns. In kidneys of rats treated with lucidin-3-O-primeveroside at concentrations of 0.06%, 0.3%, and 1.5% in the diet for one week, Luc-N²-dG adducts were detected at levels ranging from 7.97 to 51.67 per 10⁹ dG, while Luc-N⁶-dA adducts were observed at levels from 1.83 to 37.10 per 10⁹ dA [1] [3]. Similarly, in rat livers, Luc-N²-dG adducts ranged from 11.48 to 47.22 per 10⁹ dG, and Luc-N⁶-dA adducts from 3.42 to 28.46 per 10⁹ dA [1] [3].

The structural characteristics of these adducts interfere with Watson-Crick hydrogen bonding, making them potentially replication-blocking or mutagenic [2]. The N²-dG adduct involves modification at the exocyclic amino group of guanine, while the N⁶-dA adduct affects the exocyclic amino group of adenine [1] [2]. These modifications can lead to altered base-pairing during deoxyribonucleic acid replication, potentially resulting in point mutations or more complex chromosomal aberrations [2].

The detection limits for quantitative analysis of these adducts are exceptionally sensitive, with limits of quantification of 0.2 fmol on column for Luc-N²-dG and 0.04 fmol on column for Luc-N⁶-dA adducts [1] [3]. This analytical sensitivity enables detection of adduct formation at levels of several adducts per 10⁸ to 10⁹ unmodified bases [4].

Metabolic Activation via Sulfotransferases

Lucidin undergoes metabolic activation through sulfotransferase-mediated pathways, which are crucial for its genotoxic activity. The sulfotransferase metabolic pathway represents the primary mechanism by which lucidin is converted to its genotoxic forms capable of deoxyribonucleic acid adduct formation [1] [3] [5]. This activation process involves the conjugation of sulfate groups to specific positions on the lucidin molecule, generating reactive intermediates that can interact with deoxyribonucleic acid bases [6].

Sulfotransferase 1A (SULT1A) plays a particularly important role in lucidin activation, with species differences in expression levels having significant implications for genotoxic potential [6]. The expression of SULT1A is substantially lower in human liver compared to rodent liver, which may explain the reduced carcinogenic risk observed in humans relative to rodents [6] [7]. Studies using pentachlorophenol as a liver-specific sulfotransferase inhibitor demonstrated that suppression of SULT1A expression in the liver reduced lucidin-induced deoxyribonucleic acid adduct formation in both liver and kidney tissues [6].

The sulfotransferase-mediated activation pathway involves the formation of sulfate esters that are highly reactive and capable of forming covalent bonds with nucleophilic sites on deoxyribonucleic acid bases [8] [6]. This metabolic activation is enhanced by the presence of cofactors such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which serves as the sulfate donor in the conjugation reaction [9]. The reaction typically involves the transfer of sulfonate from PAPS to electron-rich nucleophilic sites on the lucidin molecule [9].

Research has shown that intact levels of sulfotransferase activity in the liver are much higher than in the kidneys of rodents, suggesting that SULT1A predominantly activates lucidin-3-O-primeveroside in the liver, subsequently leading to genotoxicity in both liver and kidney tissues [6]. This finding indicates that metabolic activation in one organ can contribute to genotoxic effects in distant tissues through systemic circulation of activated metabolites [6].

In Vitro and In Vivo Mutagenicity Assays

Lucidin demonstrates consistent mutagenic activity across multiple in vitro and in vivo test systems, providing comprehensive evidence of its genotoxic potential. In vitro bacterial mutagenicity assays using Salmonella typhimurium strains have consistently shown positive results for lucidin [5] [8]. The compound is mutagenic in five different Salmonella typhimurium strains without metabolic activation, but mutagenicity is significantly increased after addition of rat liver S9 mix [5].

In mammalian cell systems, lucidin exhibits mutagenic activity at the hypoxanthine-guanine phosphoribosyltransferase gene locus in V79 cells and induces deoxyribonucleic acid single-strand breaks and deoxyribonucleic acid-protein cross-links as demonstrated by alkaline elution methods [5]. The compound also induces deoxyribonucleic acid repair synthesis in primary rat hepatocytes and transforms C3H/M2 mouse fibroblasts in culture [5].

In vivo mutagenicity studies have demonstrated that lucidin forms deoxyribonucleic acid adducts in multiple tissues including liver, kidney, duodenum, and colon in treated animals [10] [11]. The 32P-postlabeling analysis revealed increased overall levels of deoxyribonucleic acid adducts in these tissues, with specific peaks co-migrating with authentic lucidin-deoxyguanosine adducts [10] [11]. Long-term carcinogenicity studies in ACI rats showed dose-dependent increases in benign and malignant tumor formation in liver and kidneys after treatment with madder root containing lucidin [10].

Reporter gene mutation assays using gpt delta rodents have provided additional evidence of lucidin's in vivo mutagenic activity. These assays can detect both point mutations and deletions through distinct selection methods, offering comprehensive assessment of mutagenic potential [12]. The gpt assay detects point mutations, while the Spi⁻ assay is unique in analyzing deletions and complex deoxyribonucleic acid rearrangements induced by double-strand breaks [12].

Recent studies have examined the efficiency and accuracy of human deoxyribonucleic acid polymerases in bypassing lucidin-derived deoxyribonucleic acid adducts. Four human polymerases (pol η, pol ι, pol κ, and Rev1) were tested for their ability to replicate past lucidin-N²-dG adducts [2] [13]. Notably, polymerase κ efficiently and accurately replicates past the lucidin-derived adduct, while replication by polymerases η and ι is compromised to different extents [2] [13]. This finding provides mechanistic insights into the relatively low carcinogenic risk of lucidin in humans compared to rodents [2] [13].

Comparative Genotoxicity with Related Anthraquinones

Lucidin's genotoxic properties differ significantly from those of related anthraquinones, with structural features determining the extent and mechanism of deoxyribonucleic acid interaction. Among the anthraquinones present in madder root, lucidin exhibits the most potent genotoxic activity, followed by rubiadin, while alizarin shows relatively weak genotoxicity [14] [15].

Rubiadin, a metabolite of lucidin-3-O-primeveroside, demonstrates genotoxic activity that requires metabolic activation, unlike lucidin which shows direct mutagenic activity [8] [14]. In Salmonella typhimurium assays, rubiadin is mutagenic only after addition of rat liver S9 mix, indicating a requirement for metabolic activation [8]. In the unscheduled deoxyribonucleic acid synthesis assay using primary rat hepatocytes, rubiadin proved even more potent than lucidin and equal to the positive control 7,12-dimethylbenz(a)anthracene [8].

Alizarin, another major component of madder color, shows markedly different genotoxic properties compared to lucidin. While lucidin-3-O-primeveroside was positive in bacterial mutagenicity assays, alizarin and ruberythric acid were negative [14]. In the Drosophila wing spot test, similar patterns were observed, with lucidin-3-O-primeveroside showing positive results while alizarin remained negative [14]. However, in medium-term carcinogenicity bioassays, alizarin did induce renal cell tumors, although at lower incidence than rubiadin [14].

Ibericin (lucidin ethyl ether), formed from lucidin during ethanol extraction, exhibits mutagenic activity that appears to depend on its conversion back to lucidin by metabolic processes [5] [15]. Studies have shown that ibericin is mutagenic in Salmonella only after addition of rat liver S9 mix, and conversion of ibericin to lucidin by S9 may be the cause of markedly increased mutagenicity [16] [5]. This finding suggests that ibericin may be an artifact formed during extraction processes rather than a naturally occurring compound [16].

Purpurin, a trihydroxyanthraquinone, demonstrates deoxyribonucleic acid-damaging properties through a different mechanism involving copper-mediated oxidative damage [17]. Unlike lucidin, which forms direct covalent adducts, purpurin causes base modifications predominantly at guanine and thymine residues through copper-catalyzed oxidation processes [17]. This compound also increases 8-oxo-2'-deoxyguanosine formation in calf thymus deoxyribonucleic acid, indicating oxidative deoxyribonucleic acid damage [17].

The structure-activity relationships among these anthraquinones reveal that 1,3-dihydroxyanthraquinones substituted with hydroxymethyl (lucidin) or methyl groups (rubiadin) at the C-2 position show the strongest mutagenic effects [16] [15]. Anthraquinones with other functional groups at C-2, such as carboxylic acids (pseudopurpurin and munjistin) or aldehydes (nordamnacanthal), show no reported mutagenic properties [16]. This pattern suggests that the presence of alkyl or hydroxyalkyl substituents at the C-2 position is crucial for genotoxic activity in the 1,3-dihydroxyanthraquinone series [16] [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

270.05282342 g/mol

Monoisotopic Mass

270.05282342 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

330 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

60Q5564O9D

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Mechanism of Action

A mutagenic anthraquinone, lucidin, occurring in Rubiaceae plants, reacted with nucleic bases under physiological conditions to form adducts. ... The isolated purine base adducts were identified as condensed reactants at the benzylic position of 1 with a nitrogen atom of a purine base.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

478-08-0

Wikipedia

Lucidin

Methods of Manufacturing

Lucidin has been synthesized from nordamnacanthal.

General Manufacturing Information

Lucidin has been identified in plants from Rubia (R. tinctorum, R. iberica), Coprosma (C. lucida, C. rotundifolia, C. acerosa), Morinda (M. citrifolia, M. umbellata), Galium (G. fagetorum, G. mollugo, G. dasypodum), Hymenodictyon (H. excelsum) and Commitheca (C. liebrechtsiana) species.

Analytic Laboratory Methods

An HPLC method with isocratic elution has been developed for the separation of anthraquinones with particular attention to the detection of lucidin in commercially available sources of R. tinctorum aglycones.
A reversed-phase HPLC method has been developed for the simultaneous characterization of anthraquinone glycosides and aglycones in extracts of R. tinctorum. The anthraquinones, including lucidin, are separated on a reversed-phase column with a wateracetonitrile gradient as eluent and measured with ultraviolet detection at 250 nm.
Lucidin content in R. tinctorum crude drug powder has been determined using reversed-phase HPLC with methanol/acetic acid as the mobile phase and detection at 225 nm.

Clinical Laboratory Methods

Pyrrolizidine alkaloids may be estimated in animal tissues and fluids by removing protein, chromatographing on Florisil and estimating colorimetrically with methyl orange. /Pyrrolizidine Alkaloids/

Dates

Last modified: 08-15-2023
1: Pronti L, Mazzitelli JB, Bracciale MP, Massini Rosati L, Vieillescazes C, Santarelli ML, Felici AC. Multi-technique characterisation of commercial alizarin-based lakes. Spectrochim Acta A Mol Biomol Spectrosc. 2018 Jul 5;200:10-19. doi: 10.1016/j.saa.2018.04.008. Epub 2018 Apr 7. PubMed PMID: 29660677.
2: Zhang JH, Xin HL, Xu YM, Shen Y, He YQ, Hsien-Yeh, Lin B, Song HT, Juan-Liu, Yang HY, Qin LP, Zhang QY, Du J. Morinda officinalis How. - A comprehensive review of traditional uses, phytochemistry and pharmacology. J Ethnopharmacol. 2018 Mar 1;213:230-255. doi: 10.1016/j.jep.2017.10.028. Epub 2017 Nov 7. Review. PubMed PMID: 29126988.
3: Chen Y, Shan MQ, Wang HL, Xue L, Zhang L, Ding AW. [Changes of chemical constituents in Rubiae Radix et Rhizoma before and after carbonized by UPLC-Q-TOF-MS method]. Zhongguo Zhong Yao Za Zhi. 2017 Mar;42(5):923-930. doi: 10.19540/j.cnki.cjcmm.20170121.035. Chinese. PubMed PMID: 28994536.
4: Yockey OP, Jha V, Ghodke PP, Xu T, Xu W, Ling H, Pradeepkumar PI, Zhao L. Mechanism of Error-Free DNA Replication Past Lucidin-Derived DNA Damage by Human DNA Polymerase κ. Chem Res Toxicol. 2017 Nov 20;30(11):2023-2032. doi: 10.1021/acs.chemrestox.7b00227. Epub 2017 Oct 23. PubMed PMID: 28972744; PubMed Central PMCID: PMC5696069.
5: Yao Y, Sun S, Fei F, Wang J, Wang Y, Zhang R, Wu J, Liu L, Liu X, Cui Z, Li Q, Yu M, Dang Y, Wang X. Screening in larval zebrafish reveals tissue-specific distribution of fifteen fluorescent compounds. Dis Model Mech. 2017 Sep 1;10(9):1155-1164. doi: 10.1242/dmm.028811. Epub 2017 Jul 28. PubMed PMID: 28754836; PubMed Central PMCID: PMC5611963.
6: Ford L, Henderson RL, Rayner CM, Blackburn RS. Mild extraction methods using aqueous glucose solution for the analysis of natural dyes in textile artefacts dyed with Dyer's madder (Rubia tinctorum L.). J Chromatogr A. 2017 Mar 3;1487:36-46. doi: 10.1016/j.chroma.2017.01.053. Epub 2017 Jan 24. PubMed PMID: 28131591.
7: Cuong NM, Huong TT, Son NT, Cuong TD, Van DT, Khanh PN, Ha VT, Tram NC, Long PQ, Kim YH. Morinlongosides A-C, Two New Naphthalene Glycoside and a New Iridoid Glycoside from the Roots of Morinda longissima. Chem Pharm Bull (Tokyo). 2016;64(8):1230-4. doi: 10.1248/cpb.c15-01039. PubMed PMID: 27477665.
8: Ford L, Rayner CM, Blackburn RS. Isolation and extraction of ruberythric acid from Rubia tinctorum L. and crystal structure elucidation. Phytochemistry. 2015 Sep;117:168-73. doi: 10.1016/j.phytochem.2015.06.015. Epub 2015 Jun 16. PubMed PMID: 26091962.
9: Rahman MM. Evaluation of Hymenodictyon excelsum Phytochemical's Therapeutic Value Against Prostate Cancer by Molecular Docking Study. Jundishapur J Nat Pharm Prod. 2015 Feb 20;10(1):e18216. eCollection 2015 Feb. PubMed PMID: 25866716; PubMed Central PMCID: PMC4377060.
10: Loonjang K, Duangjinda D, Phongpaichit S, Sawangjaroen N, Rattanaburi S, Mahabusarakam W. A new anthraquinone from Morinda elliptica Ridl. Nat Prod Res. 2015;29(19):1833-8. doi: 10.1080/14786419.2015.1009062. Epub 2015 Feb 17. PubMed PMID: 25686628.
11: Ghodke PP, Harikrishna S, Pradeepkumar PI. Synthesis and polymerase-mediated bypass studies of the N2-deoxyguanosine DNA damage caused by a lucidin analogue. J Org Chem. 2015 Feb 20;80(4):2128-38. doi: 10.1021/jo502627b. Epub 2015 Jan 29. PubMed PMID: 25574682.
12: Ishii Y, Takasu S, Kuroda K, Matsushita K, Kijima A, Nohmi T, Ogawa K, Umemura T. Combined application of comprehensive analysis for DNA modification and reporter gene mutation assay to evaluate kidneys of gpt delta rats given madder color or its constituents. Anal Bioanal Chem. 2014 Apr;406(9-10):2467-75. doi: 10.1007/s00216-014-7621-2. Epub 2014 Feb 4. PubMed PMID: 24493334.
13: Bussmann RW, Hennig L, Giannis A, Ortwein J, Kutchan TM, Feng X. Anthraquinone Content in Noni (Morinda citrifolia L.). Evid Based Complement Alternat Med. 2013;2013:208378. doi: 10.1155/2013/208378. Epub 2013 Aug 26. PubMed PMID: 24062780; PubMed Central PMCID: PMC3770026.
14: Henderson RL, Rayner CM, Blackburn RS. Isolation and extraction of lucidin primeveroside from Rubia tinctorum L. and crystal structure elucidation. Phytochemistry. 2013 Nov;95:105-8. doi: 10.1016/j.phytochem.2013.07.001. Epub 2013 Jul 25. PubMed PMID: 23891215.
15: Ishii Y, Inoue K, Takasu S, Jin M, Matsushita K, Kuroda K, Fukuhara K, Nishikawa A, Umemura T. Determination of lucidin-specific DNA adducts by liquid chromatography with tandem mass spectrometry in the livers and kidneys of rats given lucidin-3-O-primeveroside. Chem Res Toxicol. 2012 May 21;25(5):1112-8. doi: 10.1021/tx300084p. Epub 2012 Apr 30. PubMed PMID: 22494063.
16: Zhao F, Wang S, Wu X, Yu Y, Yue Z, Liu B, Lin S, Zhu C, Yang Y, Shi J. [Anthraquinones from the roots of Knoxia valerianoides]. Zhongguo Zhong Yao Za Zhi. 2011 Nov;36(21):2980-6. Chinese. PubMed PMID: 22308688.
17: Endale M, Alao JP, Akala HM, Rono NK, Eyase FL, Derese S, Ndakala A, Mbugua M, Walsh DS, Sunnerhagen P, Erdelyi M, Yenesew A. Antiplasmodial quinones from Pentas longiflora and Pentas lanceolata. Planta Med. 2012 Jan;78(1):31-5. doi: 10.1055/s-0031-1280179. Epub 2011 Oct 6. PubMed PMID: 21979929.
18: Osman CP, Ismail NH, Ahmad R, Ahmat N, Awang K, Jaafar FM. Anthraquinones with antiplasmodial activity from the roots of Rennellia elliptica Korth. (Rubiaceae). Molecules. 2010 Oct 20;15(10):7218-26. doi: 10.3390/molecules15107218. PubMed PMID: 20966871.
19: Zhang CL, Guan H, Xi PZ, Deng T, Gao JM. Anthraquinones from the roots of Prismatomeris tetrandra. Nat Prod Commun. 2010 Aug;5(8):1251-2. PubMed PMID: 20839629.
20: Yoo NH, Jang DS, Lee YM, Jeong IH, Cho JH, Kim JH, Kim JS. Anthraquinones from the roots of Knoxia valerianoides inhibit the formation of advanced glycation end products and rat lens aldose reductase in vitro. Arch Pharm Res. 2010 Feb;33(2):209-14. doi: 10.1007/s12272-010-0204-7. Epub 2010 Feb 24. PubMed PMID: 20195820.

Explore Compound Types